molecular formula C14H17N5O4S B2583057 2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide CAS No. 2309259-73-0

2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide

Cat. No. B2583057
CAS RN: 2309259-73-0
M. Wt: 351.38
InChI Key: GJUIOSNFJDJPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of drugs known as protein kinase inhibitors, which are used to target specific enzymes involved in various cellular processes.

Mechanism of Action

2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide works by inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathway of B-cells, which play a crucial role in the immune system. By inhibiting BTK, this compound can prevent the activation and proliferation of B-cells, leading to the suppression of autoimmune responses and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the activation of B-cells and the production of cytokines, which are involved in the inflammatory response. Moreover, this compound can induce apoptosis (cell death) in cancer cells, leading to the suppression of tumor growth. This compound has also been found to have a favorable pharmacokinetic profile, with high oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide is its specificity for BTK, which allows for targeted inhibition of B-cell signaling. Moreover, this compound has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis process is relatively complex and has a low overall yield, which can limit its availability for research purposes. Moreover, the long-term effects of this compound on the immune system and other physiological processes are still unclear, which requires further investigation.

Future Directions

There are several future directions for research on 2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of this compound. Moreover, further studies are needed to investigate the long-term effects of this compound on the immune system and other physiological processes. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in treating various diseases, including cancer and autoimmune disorders. Finally, there is a need for the development of more specific and potent BTK inhibitors, which can provide better therapeutic outcomes with fewer side effects.

Synthesis Methods

The synthesis of 2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide involves several steps, starting with the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(triazol-1-ylmethyl)azetidine to produce the desired product, which is subsequently treated with sulfamic acid to yield this compound. The overall yield of the synthesis process is around 20%.

Scientific Research Applications

2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Moreover, this compound has been found to be effective in treating autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-23-13-3-2-11(6-12(13)14(15)20)24(21,22)19-8-10(9-19)7-18-5-4-16-17-18/h2-6,10H,7-9H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUIOSNFJDJPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.